3-[(2-Fluorobenzyl)oxy]benzoic acid
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Overview
Description
“3-[(2-Fluorobenzyl)oxy]benzoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C14H11FO3 and a molecular weight of 246.23 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid moiety linked to a fluorobenzyl group via an ether bond . The presence of the fluorine atom in the benzyl group can influence the electronic properties of the molecule, potentially affecting its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C14H11FO3) and molecular weight (246.23) . Other properties such as solubility, melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Metabolic Studies
- Metabolic Fate of Fluorobenzyl Alcohols: Research by Blackledge, Nicholson, and Wilson (2003) indicates that after administering 2-, 3- and 4-fluorobenzyl alcohols, major metabolites in urine were glycine conjugates of corresponding benzoic acids. Additionally, a small proportion of urinary metabolites corresponded to N-acetylcysteinyl conjugates, possibly due to the production of a reactive sulphate ester during metabolism (Blackledge, Nicholson, & Wilson, 2003).
Structure-Metabolism Relationships
- Quantitative Structure-Metabolism Relationships: Ghauri et al. (1992) conducted a study on substituted benzoic acids, including 2-, 3- and 4-fluorobenzoic acids. This study explored the urinary excretion profiles and metabolic fate using high-resolution NMR spectroscopy, revealing that phase II glucuronidation or glycine conjugation reactions predominated in the metabolism of these compounds (Ghauri et al., 1992).
Functionalization Studies
- Functionalization of Fluorobenzyl Alcohols: Marzi et al. (2002) achieved the functionalization of fluorobenzyl alcohols by metalation and subsequent carboxylation, producing seven new fluorobenzoic acids in average yields. This study highlights the potential of fluorobenzyl alcohols in synthesizing various benzoic acid derivatives (Marzi, Spitaleri, Mongin, & Schlosser, 2002).
Antimicrobial Activity
- Antibacterial Activity of Hydroxy Benzoic Acid Derivatives: Satpute, Gangan, and Shastri (2018) reported on the synthesis of novel 3-Hydroxy benzoic acid derivatives, highlighting their potential antibacterial activity. This research suggests the usefulness of such derivatives in developing new drug candidates with antimicrobial properties (Satpute, Gangan, & Shastri, 2018).
Inhibitory Effects in Dermatoses
- Inhibition of Leukotriene Synthesis: A study by Ahnfelt-Rønne, Aaes, and Skak-Nielsen (2005) on ETH615, a compound structurally related to 3-[(2-Fluorobenzyl)oxy]benzoic acid, demonstrated potent inhibition of leukotriene biosynthesis and IL-8 gene expression, suggesting potential applications in anti-inflammatory treatments (Ahnfelt-Rønne, Aaes, & Skak-Nielsen, 2005).
Role in Food and Pharmaceuticals
- Occurrence in Food and Pharmaceuticals: Del Olmo, Calzada, and Nuñez (2017) discussed benzoic acid and its derivatives, including this compound, as naturally occurring compounds in foods and as additives. These compounds are used for their antibacterial and antifungal properties in various products (Del Olmo, Calzada, & Nuñez, 2017).
Mechanism of Action
Safety and Hazards
While specific safety data for “3-[(2-Fluorobenzyl)oxy]benzoic acid” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWPTPPJPNCDSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.